3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Overview
Description
The compound “3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is a complex organic molecule. It contains a pyrazolo[4,3-b]pyridine core, which is a type of nitrogen-containing heterocycle . It also has a tetrahydro-2H-pyran-2-yl group attached to it, which is a type of oxygen-containing heterocycle .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the specific reactions used to form the pyrazolo[4,3-b]pyridine and tetrahydro-2H-pyran-2-yl rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[4,3-b]pyridine and tetrahydro-2H-pyran-2-yl rings. The presence of bromine atoms could potentially make the molecule quite heavy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atoms might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of bromine atoms could potentially make the compound quite dense .Scientific Research Applications
Synthesis of Natural Product Analogues
The 2H-pyran moiety, present in the compound, is a common structural motif in many natural products . Researchers utilize this compound in the synthesis of analogues of natural products, which can lead to the discovery of new pharmaceuticals with improved efficacy and safety profiles.
Development of New Synthetic Methodologies
Due to the presence of reactive bromine atoms, this compound serves as a versatile intermediate in the development of new synthetic methodologies . These methodologies could be applied to construct complex molecules for materials science or further pharmaceutical research.
Biological Activity Studies
The pyrazolo[4,3-b]pyridine framework is known to exhibit a range of biological activities. This compound can be used to synthesize derivatives for biological activity studies, potentially leading to the development of new therapeutic agents .
Molecular Docking Studies
The compound’s structure allows it to fit into various enzymatic pockets, making it suitable for molecular docking studies. These studies can help in understanding the interaction between drugs and their targets, which is crucial for drug design .
Agrochemical Research
The brominated heterocycles in the compound can be explored for agrochemical applications. They may serve as precursors for the synthesis of pesticides or herbicides, contributing to the development of new agricultural products .
Material Science Applications
Researchers may investigate the use of this compound in material science, particularly in the synthesis of organic electronic materials due to its potential conductive properties .
Histone Deacetylase (HDAC) Inhibitor Synthesis
This compound could be used in the synthesis of potential HDAC inhibitors. HDAC inhibitors are a class of compounds that have therapeutic potential in cancer treatment .
Chemical Education
Lastly, the compound can be used as a teaching tool in chemical education to demonstrate various chemical reactions and synthetic strategies, due to its reactivity and the presence of multiple functional groups .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,6-dibromo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N3O/c12-7-5-8-10(14-6-7)11(13)15-16(8)9-3-1-2-4-17-9/h5-6,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIYONNPCBCABV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=N2)Br)N=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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